Oral Bioavailability Enables Continuous Daily Dosing vs. Intravenous-Only Clinical-Stage Eg5 Inhibitors
4SC-205 is the only orally available Eg5 inhibitor to have entered clinical development, whereas ispinesib (SB-715992), filanesib (ARRY-520), and SB-743921 are all administered exclusively via intravenous infusion [1]. This oral bioavailability enables a continuous daily dosing regimen of 20 mg that maintains plasma concentrations exceeding the average in vitro GI50 by approximately 20-fold over a 24-hour period at the highest dose level tested [2]. The elimination half-life of ~10 hours supports once-daily oral administration with dose-proportional pharmacokinetics confirmed across the 10–200 mg range [2]. In contrast, IV agents require clinic-based administration with dosing intervals dictated by Cmax-driven toxicity rather than sustained target coverage.
| Evidence Dimension | Route of administration and dosing flexibility among clinical-stage Eg5/KIF11 inhibitors |
|---|---|
| Target Compound Data | Oral, once-daily 20 mg continuous dosing; t1/2 ~10 h; dose-proportional PK; plasma exposure exceeds in vitro GI50 ~20× over 24 h at highest dose |
| Comparator Or Baseline | Ispinesib, Filanesib, SB-743921: intravenous only; intermittent bolus schedules; no oral formulation available in clinical development |
| Quantified Difference | Oral vs. IV (categorical); 4SC-205 is the sole oral agent among clinical-stage Eg5 inhibitors; enables continuous daily dosing unobtainable with IV agents |
| Conditions | Phase I AEGIS trial (NCT01065025); 59 patients with advanced solid tumours; dose range 10–200 mg across once-weekly, twice-weekly, and continuous daily schedules |
Why This Matters
Oral availability eliminates the need for clinic-based IV infusion, enables sustained target engagement across the full inter-mitotic interval, and directly permits the continuous low-dose schedule proven to extend on-treatment duration—a capability that IV-only KIF11 inhibitors cannot replicate.
- [1] 4SC AG. Press Release: 4SC presents final results from Phase I AEGIS trial as well as rationale for daily dosing scheme of 4SC-205 cancer compound at ASCO. 3 June 2015. View Source
- [2] Mross KB, Scharr D, Richly H, et al. First-in-human study of 4SC-205 (AEGIS), a novel oral inhibitor of Eg5 kinesin spindle protein. J Clin Oncol. 2014;32(15_suppl):2564. View Source
